

Application Notes and Protocols for Radiolabeling Imidazo[1,2-b]pyridazine Derivatives

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Compound of Interest

Compound Name:

2-Methylimidazo[1,2-b]pyridazin-6-
amine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of imidazo[1,2-b]pyridazine derivatives with common radioisotopes used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The protocols are intended for use by trained professionals in a laboratory setting equipped for radiochemistry.

Introduction

Imidazo[1,2-b]pyridazine derivatives have emerged as a versatile scaffold in medicinal chemistry, with applications in developing potent and selective inhibitors for various kinases and as imaging agents for neurological targets.^{[1][2][3][4][5][6][7]} Their favorable pharmacokinetic properties and ability to be functionalized at multiple positions make them attractive candidates for the development of radiotracers for PET and SPECT imaging of targets such as β -amyloid plaques, the translocator protein (TSPO), and the PI3K/Akt/mTOR signaling pathway.^{[8][9][10]}

This document outlines standardized protocols for the radiolabeling of imidazo[1,2-b]pyridazine derivatives with Carbon-11 ($[^{11}\text{C}]$), Fluorine-18 ($[^{18}\text{F}]$), and Iodine-123 ($[^{123}\text{I}]$).

Radiolabeling Protocols

Carbon-11 Labeling via N-methylation

A common strategy for labeling with the short-lived positron emitter Carbon-11 ($t_{1/2} = 20.4$ min) is through N-methylation of a suitable precursor using $[^{11}\text{C}]$ methyl iodide ($[^{11}\text{C}]CH_3\text{I}$) or $[^{11}\text{C}]$ methyl triflate ($[^{11}\text{C}]CH_3\text{OTf}$).

Experimental Protocol:

- Precursor Preparation: Synthesize the N-desmethyl precursor of the target imidazo[1,2-b]pyridazine derivative.
- $[^{11}\text{C}]CH_3\text{I}/[^{11}\text{C}]CH_3\text{OTf}$ Production: Produce $[^{11}\text{C}]CO_2$ via the $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$ nuclear reaction in a cyclotron. Convert $[^{11}\text{C}]CO_2$ to $[^{11}\text{C}]CH_4$, which is then reacted with iodine to form $[^{11}\text{C}]CH_3\text{I}$. $[^{11}\text{C}]CH_3\text{OTf}$ can be synthesized from $[^{11}\text{C}]CH_3\text{I}$.
- Radiolabeling Reaction:
 - Dissolve the N-desmethyl precursor (typically 0.5-1.0 mg) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
 - Add a base (e.g., 0.5 M NaOH) to facilitate the methylation reaction.
 - Introduce the gaseous $[^{11}\text{C}]CH_3\text{I}$ or $[^{11}\text{C}]CH_3\text{OTf}$ into the reaction vessel.
 - Heat the reaction mixture (e.g., at 80°C) for a short duration (typically 3-5 minutes).
- Purification:
 - Quench the reaction with water.
 - Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
- Formulation:
 - Collect the radioactive fraction containing the $[^{11}\text{C}]$ -labeled product.

- Remove the HPLC solvent, typically by solid-phase extraction (SPE) using a C18 cartridge.
- Elute the final product from the SPE cartridge with ethanol and formulate in a sterile saline solution for injection.

Quantitative Data for $[^{11}\text{C}]$ -Labeled Imidazo[1,2-b]pyridazine Analogues

| Compound Class | Precursor | Radiolabeling Agent | Radiochemical Yield (RCY, decay-corrected) | Radiochemical Purity (RCP) | Molar Activity (AM) | Reference | |---|---|---|---|---|---|
Imidazo[1,2-a]pyridine derivative | N-desmethyl precursor | $[^{11}\text{C}]CH_3OTf$ | 40-50% | >99% | 296-555 GBq/ μmol | [11] | | General N-methylation | Normorphine | $[^{11}\text{C}]CH_3I$ | 45-50% | >95% | 20-26 Ci/ μmol | [12] |

Note: Data for closely related imidazo[1,2-a]pyridine derivatives and other N-methylation reactions are provided for reference.

Fluorine-18 Labeling via Nucleophilic Substitution

Fluorine-18 ($t_{1/2} = 109.8$ min) is a widely used PET isotope due to its longer half-life, which allows for more complex syntheses and longer imaging times. A common method for introducing $[^{18}\text{F}]$ is through nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on an appropriate precursor.

Experimental Protocol:

- Precursor Synthesis: Synthesize a precursor molecule bearing a good leaving group (e.g., a tosylate) at the desired position for fluorination.
- $[^{18}\text{F}]$ Fluoride Production: Produce aqueous $[^{18}\text{F}]$ fluoride via the $^{18}\text{O}(p,n)^{18}\text{F}$ nuclear reaction in a cyclotron using an enriched $[^{18}\text{O}]$ water target.
- Azeotropic Drying: Trap the aqueous $[^{18}\text{F}]$ fluoride on an anion exchange cartridge. Elute with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Remove water by azeotropic distillation under a stream of nitrogen at elevated temperature.

- Radiolabeling Reaction:
 - Dissolve the tosylate precursor (typically 5-10 mg) in an anhydrous polar aprotic solvent (e.g., DMSO or acetonitrile).
 - Add the dried $[^{18}\text{F}]$ fluoride/ K_{222} / K_2CO_3 complex to the precursor solution.
 - Heat the reaction mixture at a high temperature (e.g., 120-150°C) for 10-20 minutes.
- Purification:
 - Cool the reaction mixture and dilute with water.
 - Purify the crude product using semi-preparative HPLC.
- Formulation:
 - Collect the radioactive fraction.
 - Perform solid-phase extraction to remove the HPLC solvent and formulate the final product in sterile saline.

Quantitative Data for $[^{18}\text{F}]$ -Labeled Pyridaben Analogues

| Compound | Precursor | Radiochemical Yield (RCY, decay-corrected) | Radiochemical Purity (RCP) | Reference | |---|---|---|---| | $[^{18}\text{F}]$ Flurpiridaz | Tosylate precursor | 55-65% | >98% | | $[^{18}\text{F}]$ FP1OP | Tosylate precursor | ~50% | >98% | |

Note: Data for structurally related pyridaben analogues are provided as a reference for typical yields and purities.

Iodine-123 Labeling for SPECT Imaging

Iodine-123 ($t_{1/2} = 13.2$ hours) is a gamma-emitting radionuclide used in SPECT imaging. Radioiodination of imidazo[1,2-b]pyridazines can be achieved through methods such as iododestannylation or copper-assisted radioiodine exchange.

Experimental Protocol (Iododestannylation):

- Precursor Synthesis: Synthesize the corresponding tributyltin precursor of the target imidazo[1,2-b]pyridazine derivative.
- Radioiodination Reaction:
 - Dissolve the tributyltin precursor in a suitable solvent.
 - Add Na[¹²³I] in the presence of an oxidizing agent such as peracetic acid, chloramine-T, or Iodogen.
 - Allow the reaction to proceed at room temperature or with gentle heating.
- Purification: Purify the crude product using semi-preparative C-18 reverse-phase HPLC.
- Formulation: Collect the radioactive fraction and formulate as described in the previous protocols.

Experimental Protocol (Copper-Assisted Bromine-[¹²³I]Iodine Exchange):

- Precursor Synthesis: Synthesize the corresponding bromo-precursor of the imidazo[1,2-b]pyridazine derivative.
- Radioiodination Reaction:
 - Heat the bromo-precursor with Na[¹²³I] in the presence of a copper catalyst and a reducing agent like sodium bisulfite in acetic acid at high temperature (e.g., 200°C).
- Purification and Formulation: Follow the same purification and formulation steps as for the iododestannylation method.

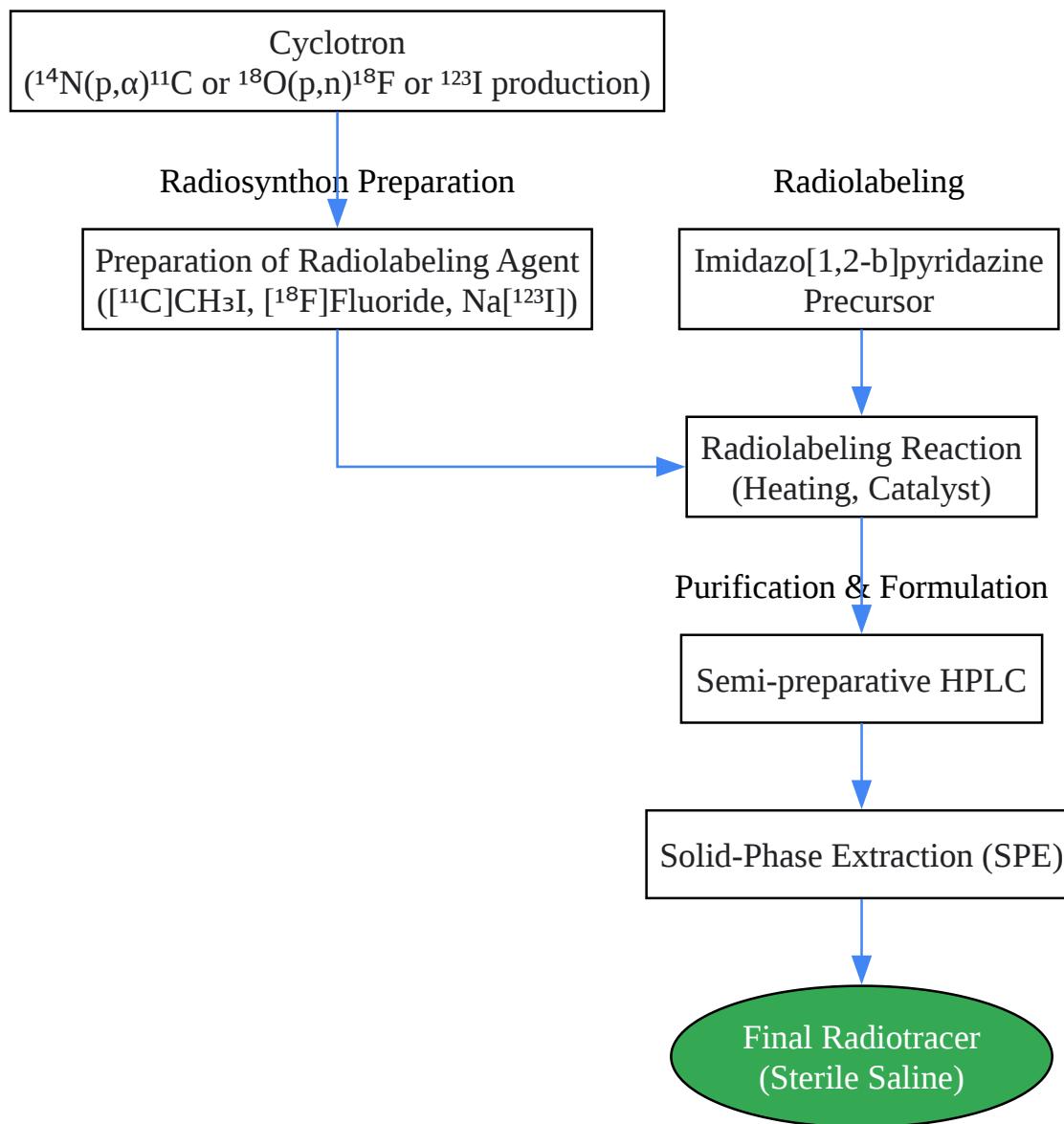
Quantitative Data for [¹²³I]-Labeled Imidazo[1,2-b]pyridazines

Compound	Radiolabeling Method	Radiochemical Yield (RCY)	Radiochemical Purity (RCP)	Specific Activity (A_s)	Reference
[¹²³ I]Iodinated Imidazo[1,2-b]pyridazine 1	Iododestannylation	40-85%	>97%	>80 GBq/ μ mol	[10]
[¹²³ I]Iodinated Imidazo[1,2-b]pyridazine 2	Copper-assisted bromine-iodine exchange	>90%	>97%	>180 GBq/ μ mol	[10]

Visualizations

Experimental Workflow for Radiolabeling

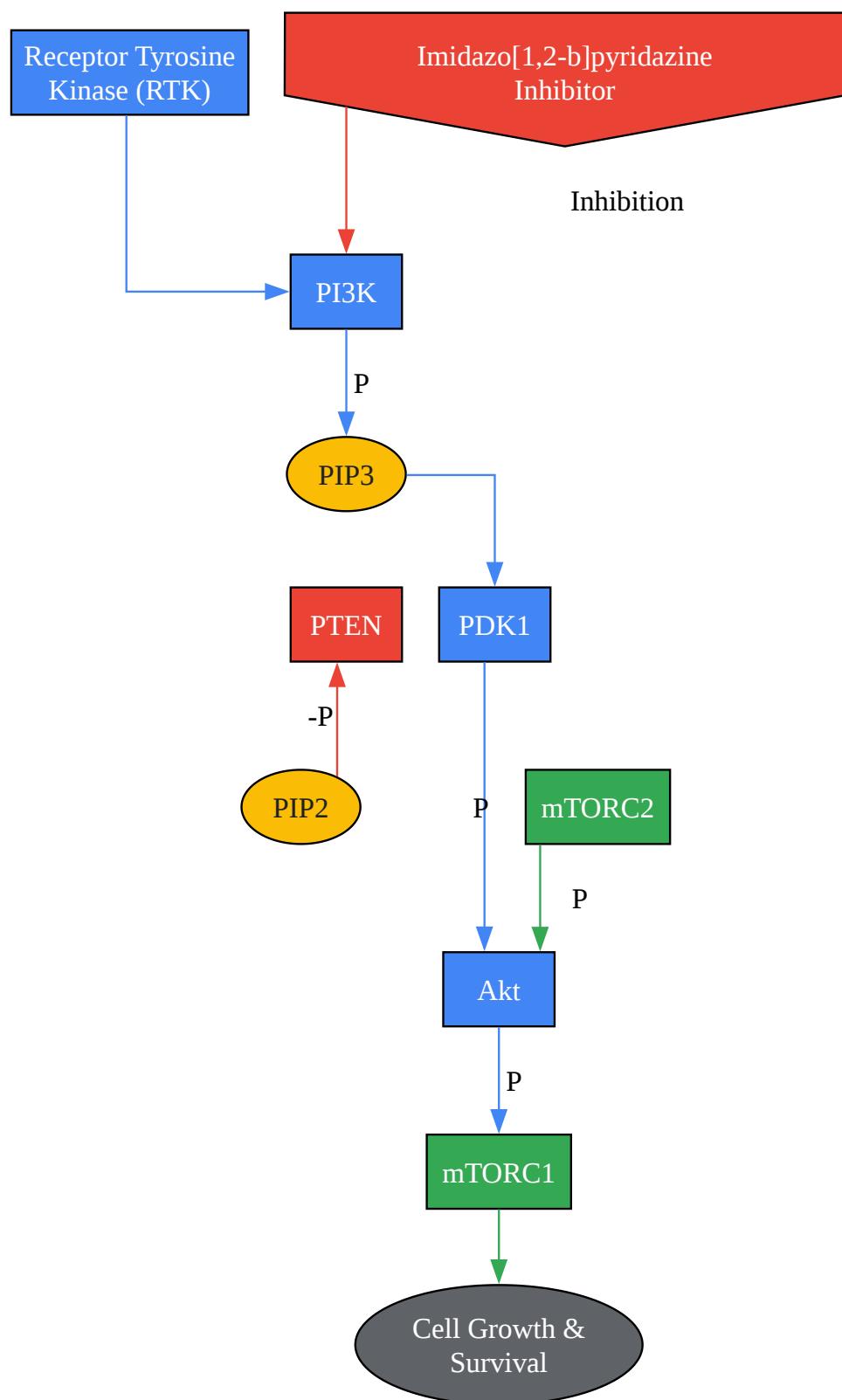
Radionuclide Production

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Caption: General workflow for the radiosynthesis of imidazo[1,2-b]pyridazine derivatives.

PI3K/Akt/mTOR Signaling Pathway

Imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.

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